N1-Cyclopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13449706
Molecular Formula: C12H25N3
Molecular Weight: 211.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3 |
|---|---|
| Molecular Weight | 211.35 g/mol |
| IUPAC Name | N'-cyclopropyl-N'-[(1-methylpiperidin-2-yl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H25N3/c1-14-8-3-2-4-12(14)10-15(9-7-13)11-5-6-11/h11-12H,2-10,13H2,1H3 |
| Standard InChI Key | AFRWSEIPOOWDDD-UHFFFAOYSA-N |
| SMILES | CN1CCCCC1CN(CCN)C2CC2 |
| Canonical SMILES | CN1CCCCC1CN(CCN)C2CC2 |
Introduction
Applications and Potential Uses
Although specific applications for this compound are not explicitly detailed in the available literature, compounds with similar structures are often explored for their pharmacological properties, particularly in medicinal chemistry.
3.1 Pharmacological Relevance
Diamines are commonly investigated for their role in enzyme inhibition or as intermediates in drug synthesis. The piperidine moiety is a well-known scaffold in pharmaceutical compounds.
3.2 Research Directions
Future studies could focus on:
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Evaluating its binding affinity to biological targets.
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Exploring its potential as a precursor for complex organic syntheses.
Analytical Data
Analytical methods such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of such compounds.
| Technique | Expected Features |
|---|---|
| NMR Spectroscopy | Signals corresponding to cyclopropyl, piperidine, and diamine groups . |
| Mass Spectrometry | Molecular ion peak at 197.32 m/z . |
Safety and Handling
As with many organic amines, this compound should be handled with care due to potential irritant effects on skin and mucous membranes.
| Safety Parameter | Precautionary Measures |
|---|---|
| Skin Contact | Use gloves and protective clothing |
| Inhalation | Work in a well-ventilated area or fume hood |
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